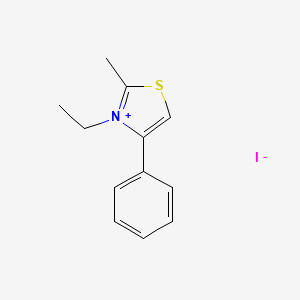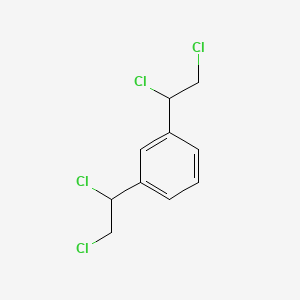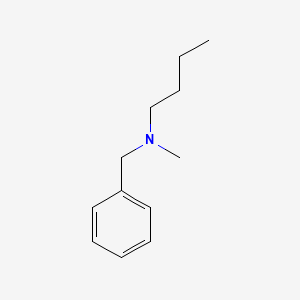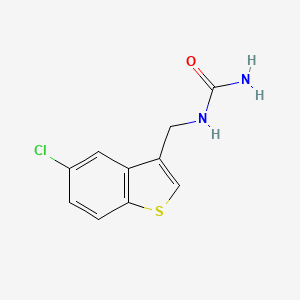
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. . The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with appropriate reagents to introduce the urea functionality. One common synthetic route involves the reaction of 5-chlorobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: Another benzo[b]thiophene derivative with different functional groups and biological activities.
Benzo[b]thiophene-3-carboxamide: Similar structure but with an amide group instead of a urea group, leading to different chemical and biological properties.
The uniqueness of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
23799-91-9 |
|---|---|
Molekularformel |
C10H9ClN2OS |
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
(5-chloro-1-benzothiophen-3-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-8(3-7)6(5-15-9)4-13-10(12)14/h1-3,5H,4H2,(H3,12,13,14) |
InChI-Schlüssel |
HFHRIXUPCTURFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
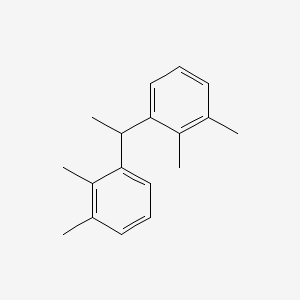
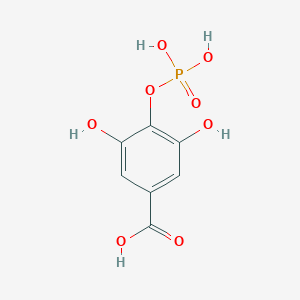
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)

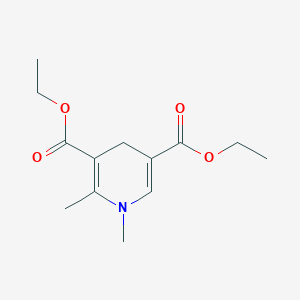
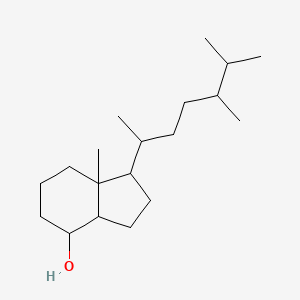
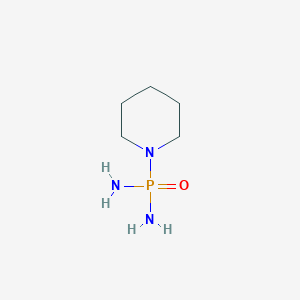

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
